2-[N-(2-methoxyphenyl)-4-methylbenzenesulfonamido]-N-(sec-butyl)acetamide

Catalog No.
S12058264
CAS No.
M.F
C20H26N2O4S
M. Wt
390.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[N-(2-methoxyphenyl)-4-methylbenzenesulfonamido]...

Product Name

2-[N-(2-methoxyphenyl)-4-methylbenzenesulfonamido]-N-(sec-butyl)acetamide

IUPAC Name

N-butan-2-yl-2-(2-methoxy-N-(4-methylphenyl)sulfonylanilino)acetamide

Molecular Formula

C20H26N2O4S

Molecular Weight

390.5 g/mol

InChI

InChI=1S/C20H26N2O4S/c1-5-16(3)21-20(23)14-22(18-8-6-7-9-19(18)26-4)27(24,25)17-12-10-15(2)11-13-17/h6-13,16H,5,14H2,1-4H3,(H,21,23)

InChI Key

OWTZVYRDNHLORU-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC(=O)CN(C1=CC=CC=C1OC)S(=O)(=O)C2=CC=C(C=C2)C

The compound 2-[N-(2-methoxyphenyl)-4-methylbenzenesulfonamido]-N-(sec-butyl)acetamide is a complex organic molecule characterized by its unique structure, which includes a sulfonamide group, an acetamide moiety, and various aromatic systems. The molecular formula for this compound is C₁₅H₁₈N₂O₃S, and it features a sec-butyl group attached to the acetamide nitrogen. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

The reactivity of 2-[N-(2-methoxyphenyl)-4-methylbenzenesulfonamido]-N-(sec-butyl)acetamide can be attributed to the presence of functional groups such as the sulfonamide and acetamide. Typical reactions may include:

  • Nucleophilic substitution: The sulfonamide nitrogen can participate in nucleophilic attack, making the compound reactive towards electrophiles.
  • Hydrolysis: Under acidic or basic conditions, the acetamide bond may undergo hydrolysis, leading to the formation of 2-methoxyphenyl-4-methylbenzenesulfonamide and sec-butyl amine.
  • Coupling reactions: The aromatic rings can participate in electrophilic aromatic substitution reactions, allowing for further derivatization.

Compounds containing sulfonamide groups are known for their antibacterial properties. While specific data on this compound's biological activity is limited, similar sulfonamides have demonstrated:

  • Antimicrobial activity: Many sulfonamides inhibit bacterial growth by interfering with folic acid synthesis.
  • Anti-inflammatory properties: Some derivatives exhibit anti-inflammatory effects, making them candidates for treating conditions like arthritis.
  • Potential anticancer activity: Certain structural analogs have shown promise in cancer therapy by inducing apoptosis in malignant cells.

The synthesis of 2-[N-(2-methoxyphenyl)-4-methylbenzenesulfonamido]-N-(sec-butyl)acetamide can be achieved through several methods:

  • Sulfonamidation: Reacting 2-methoxyphenylamine with p-toluenesulfonyl chloride to form the sulfonamide.
  • Acetylation: The resulting sulfonamide can then be acetylated using acetic anhydride or acetyl chloride.
  • Amidation with sec-butyl amine: Finally, reacting the acetylated sulfonamide with sec-butyl amine can yield the target compound.

These steps typically require controlled conditions and purification processes such as recrystallization or chromatography to isolate the desired product.

The applications of 2-[N-(2-methoxyphenyl)-4-methylbenzenesulfonamido]-N-(sec-butyl)acetamide span various fields:

  • Pharmaceuticals: Potential use as an antibacterial agent or anti-inflammatory drug.
  • Research: Used in studies investigating the mechanism of action of sulfonamide compounds.
  • Agriculture: Possible application as a pesticide or herbicide due to its biological activity.

Interaction studies involving this compound could focus on:

  • Enzyme inhibition assays: To determine its effectiveness against specific bacterial enzymes involved in folic acid synthesis.
  • Cell viability assays: Assessing cytotoxicity in various cancer cell lines to evaluate potential anticancer properties.
  • Molecular docking studies: To predict binding affinities with target proteins and elucidate mechanisms of action.

Several compounds share structural similarities with 2-[N-(2-methoxyphenyl)-4-methylbenzenesulfonamido]-N-(sec-butyl)acetamide. Here are some notable examples:

Compound NameMolecular FormulaKey FeaturesBiological Activity
SulfanilamideC₆H₈N₂O₃SBasic sulfonamide structureAntibacterial
N-acetyl-p-toluenesulfonamideC₉H₁₁NO₃SAcetamide derivativeAntimicrobial
4-MethylbenzenesulfonamideC₇H₉NO₂SSimple sulfonamideAntibacterial

Uniqueness

The uniqueness of 2-[N-(2-methoxyphenyl)-4-methylbenzenesulfonamido]-N-(sec-butyl)acetamide lies in its combination of a sec-butyl group and specific aromatic substitutions that may enhance its solubility and biological activity compared to simpler sulfonamides. The presence of both methoxy and methyl groups on the aromatic rings could also influence its pharmacokinetic properties, making it a candidate for further study in drug development.

XLogP3

3.6

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

390.16132849 g/mol

Monoisotopic Mass

390.16132849 g/mol

Heavy Atom Count

27

Dates

Last modified: 08-09-2024

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